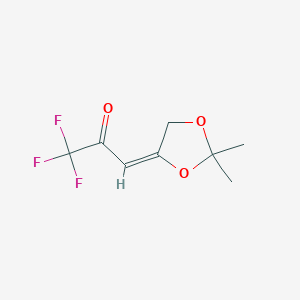

(3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one

描述

属性

IUPAC Name |

(3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O3/c1-7(2)13-4-5(14-7)3-6(12)8(9,10)11/h3H,4H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRZCGOQZZNVRA-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=CC(=O)C(F)(F)F)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC/C(=C\C(=O)C(F)(F)F)/O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one typically involves the following steps:

Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Final Assembly: The final step involves the coupling of the dioxolane ring with the trifluoromethylated intermediate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions might convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Chemistry

In chemistry, (3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential biological activity. Compounds with trifluoromethyl groups often exhibit interesting pharmacological properties, making them candidates for drug development.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

作用机制

The mechanism by which (3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Structural and Functional Group Analysis

Table 1 highlights key structural similarities and differences between the target compound and selected analogs:

Key Observations:

- Dioxolane Derivatives : The dioxolane ring in the target compound and ’s biphenyl-dioxolane analog may enhance solubility in polar solvents due to oxygen’s electron-rich nature. Fluorine substituents in ’s compound could further increase stability against oxidative degradation .

- Enone Systems: The α,β-unsaturated ketone (enone) in and ’s compounds is a reactive moiety, often involved in Michael addition or conjugation-based bioactivity.

- Fluorinated Substituents: Trifluoromethyl groups (target compound, ) are known to improve metabolic stability and lipophilicity, which may enhance membrane permeability in pharmaceuticals .

Bioactivity and Toxicity Considerations

- Bioactivity Clustering : demonstrates that compounds with structural similarities often cluster in bioactivity profiles. The target compound’s dioxolane and trifluoroketone groups may align with modes of action seen in antifungal or anti-inflammatory agents, though direct data are lacking .

- Toxicity : Substructure analysis () links halogenated groups (e.g., chloro, fluoro) to specific toxicities. The trifluoromethyl group in the target compound and ’s analog may require evaluation for metabolic byproducts like trifluoroacetic acid, which can accumulate in biological systems .

Physicochemical Properties

- Lipophilicity : Fluorine atoms and aromatic rings (e.g., –14) increase logP values, enhancing lipid membrane penetration. The dioxolane ring’s polarity may counterbalance this, making the target compound moderately lipophilic.

- Stability : The ylidene group’s conjugation with the ketone could reduce susceptibility to nucleophilic attack, while the dioxolane ring’s rigidity might improve thermal stability .

Research Findings and Implications

- Lumping Strategy : ’s lumping approach supports grouping the target compound with other dioxolane or fluorinated ketones to predict environmental behavior or synthetic pathways .

- Knowledge Gaps: Direct experimental data on the target compound’s reactivity, toxicity, and bioactivity are absent in the provided evidence. Future studies should prioritize synthesizing this compound and profiling its properties against structural analogs.

Comparative analysis underscores the importance of fluorine substitution, dioxolane rings, and enone systems in modulating stability, reactivity, and biological interactions. Further empirical studies are essential to validate these hypotheses.

生物活性

The compound (3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one is a derivative of the 1,3-dioxolane family, which has garnered attention for its potential biological activities. This article focuses on the synthesis, structural characteristics, and biological activities of this compound, particularly its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is C₉H₁₃F₃O₃. It features a dioxolane ring that is crucial for its biological activity. The trifluoropropanone moiety contributes to its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃F₃O₃ |

| Molecular Weight | 224.20 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | Not Available |

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with trifluoroacetone under controlled conditions. This method ensures high yields and purity of the final product.

Antibacterial Activity

Research indicates that compounds containing dioxolane structures exhibit significant antibacterial properties. In a study focused on various 1,3-dioxolanes, it was found that derivatives similar to this compound demonstrated effective inhibition against several bacterial strains.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 µg/mL |

| Escherichia coli | No activity | |

| Pseudomonas aeruginosa | 1250 µg/mL |

These results indicate that while the compound is effective against certain strains like Staphylococcus aureus, it shows no activity against Escherichia coli.

Antifungal Activity

In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. A related study on dioxolane derivatives reported promising antifungal effects against Candida albicans.

Table 3: Antifungal Activity Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 500 µg/mL |

The compound exhibited significant antifungal activity with an MIC of 500 µg/mL against Candida albicans, highlighting its potential as a therapeutic agent in treating fungal infections.

Case Studies and Research Findings

Several studies have focused on the biological activities of dioxolane derivatives. For instance:

- A study published in Pharmaceutical Biology synthesized various dioxolane derivatives and tested their antibacterial and antifungal activities. The results indicated that structural modifications greatly influenced their efficacy against different microbial strains .

- Another research article emphasized the importance of chirality in dioxolane compounds and their biological efficacy. It was found that enantiomerically pure compounds often exhibited superior biological activities compared to their racemic counterparts .

常见问题

Basic: What synthetic methodologies are most effective for synthesizing (3E)-3-(2,2-dimethyl-1,3-dioxolan-4-ylidene)-1,1,1-trifluoropropan-2-one, and how do reaction conditions impact yield?

Methodological Answer:

The compound is synthesized via multi-step routes involving the formation of cyclic β-alkoxy-α,β-unsaturated ketones. A critical step is the introduction of the trifluoromethyl group, which requires precise control of reagents (e.g., trifluoromethylation agents) and reaction parameters. For example, Gerus et al. (2018) demonstrated that amination reactions with primary arylamines yield aryl-5-(trifluoromethyl)furan-3-amines, while secondary amines produce 4-amino-2,3-dihydrofuran-2-ols . Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Moderate temperatures (60–80°C) balance reactivity and side-product formation.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) stabilize intermediates.

Advanced: How do stereoelectronic effects govern the compound’s reactivity in amination and hydrolysis reactions?

Methodological Answer:

The (3E)-configuration creates a conjugated system that directs nucleophilic attack. The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the α,β-unsaturated ketone moiety and favoring 1,4-addition in amination. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict regioselectivity. For instance, Gerus et al. observed divergent pathways with primary vs. secondary amines due to steric hindrance and electronic modulation of the transition state . Experimental validation via kinetic isotope effects (KIEs) and substituent studies is recommended to resolve mechanistic ambiguities.

Basic: What analytical techniques are optimal for characterizing structural and electronic properties?

Methodological Answer:

- X-ray crystallography : Resolves the (3E)-configuration and dioxolane ring geometry. SHELX software (e.g., SHELXL) refines crystal structures, accounting for anisotropic displacement parameters .

- NMR spectroscopy : ¹⁹F NMR quantifies trifluoromethyl group environments, while ¹H-¹³C HMBC confirms conjugation in the α,β-unsaturated system.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced: Can computational models predict the compound’s stability under varying pH or thermal conditions?

Methodological Answer:

Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations (e.g., using Gaussian or ORCA) model degradation pathways. Parameters include:

- Hydrolysis susceptibility : The dioxolane ring’s stability depends on pH; acidic conditions protonate the carbonyl, accelerating ring-opening.

- Thermal decomposition : Transition-state theory predicts activation energies for retro-Diels-Alder reactions. Validate predictions via thermogravimetric analysis (TGA) and Arrhenius plots.

Basic: What challenges arise in achieving regioselectivity during functionalization of the α,β-unsaturated system?

Methodological Answer:

Competing 1,2- vs. 1,4-addition pathways complicate regioselectivity. Strategies include:

- Steric control : Bulky substituents on the dioxolane ring direct nucleophiles to the β-position.

- Electronic modulation : Electron-donating groups (e.g., methoxy) enhance conjugation, favoring 1,4-addition.

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) induce enantioselectivity in organometallic reactions .

Advanced: How can contradictions in reaction outcomes (e.g., divergent products with amines) be resolved?

Methodological Answer:

Contradictions arise from subtle differences in reaction conditions. Systematic approaches include:

- Kinetic vs. thermodynamic control : Vary temperature and reaction time to isolate intermediates.

- Isotopic labeling : Use ¹⁵N-labeled amines to track mechanistic pathways via NMR.

- In situ monitoring : ReactIR or HPLC-MS tracks real-time product distribution. Gerus et al. resolved similar contradictions by identifying solvent-dependent intermediates .

Basic: What role does the trifluoromethyl group play in modulating biological or chemical activity?

Methodological Answer:

The -CF₃ group enhances:

- Lipophilicity : Improves membrane permeability (logP calculations).

- Metabolic stability : Resists oxidative degradation (CYP450 assays).

- Electrophilicity : Polarizes adjacent carbonyl groups, enhancing reactivity in Michael additions. Compare with non-fluorinated analogs via Hammett plots .

Advanced: What strategies optimize enantiomeric purity for applications in asymmetric catalysis?

Methodological Answer:

- Chiral auxiliaries : Attach menthol or Evans-type oxazolidinones to the dioxolane ring.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) for preparative separation. Validate via circular dichroism (CD) spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。